Rotundone Rotundone Rotundone belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Rotundone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, rotundone is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, rotundone can be found in root vegetables. This makes rotundone a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 18374-76-0
VCID: VC21340729
InChI: InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)16/h10-12H,1,5-8H2,2-4H3
SMILES: CC1CCC(CC2=C1C(=O)CC2C)C(=C)C
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol

Rotundone

CAS No.: 18374-76-0

Cat. No.: VC21340729

Molecular Formula: C15H22O

Molecular Weight: 218.33 g/mol

* For research use only. Not for human or veterinary use.

Rotundone - 18374-76-0

CAS No. 18374-76-0
Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
IUPAC Name 3,8-dimethyl-5-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-azulen-1-one
Standard InChI InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)16/h10-12H,1,5-8H2,2-4H3
Standard InChI Key NUWMTBMCSQWPDG-UHFFFAOYSA-N
SMILES CC1CCC(CC2=C1C(=O)CC2C)C(=C)C
Canonical SMILES CC1CCC(CC2=C1C(=O)CC2C)C(=C)C

Chemical Structure and Properties

Rotundone, formally known as (3S, 5R, 8S)-5-isopropenyl-3,8-dimethyl-3,4,5,6,7,8-hexahydro-1(2H)-azulenone, belongs to the class of oxygenated sesquiterpenes . This complex molecule possesses a distinctive chemical structure that contributes to its exceptional aromatic properties.

Basic Chemical Properties

The basic chemical profile of rotundone is summarized in the following table:

PropertyValue
Chemical FormulaC₁₅H₂₂O
Molecular Weight218.3346 g/mol
IUPAC Standard InChIKeyNUWMTBMCSQWPDG-SDDRHHMPSA-N
Physical StateCrystalline solid
Odor CharacteristicPeppery, spicy

The molecule features a complex bicyclic structure with specific stereochemistry at positions 3S, 5R, and 8S, which plays an important role in its aromatic properties . This specific configuration distinguishes rotundone from other sesquiterpenes and contributes to its unique sensory profile.

Analytical Properties

Researchers commonly detect and quantify rotundone using gas chromatography-mass spectrometry (GC-MS) techniques. The compound has specific chromatographic properties that aid in its identification:

Analytical ParameterValue
Retention Index (RI) on HP-1 column1712
Column TypeCapillary
Column Length25 m
Column Diameter0.32 mm
Phase Thickness0.17 μm

These analytical parameters, established through standardized testing protocols, enable reliable identification and quantification of rotundone in various matrices .

Historical Context and Discovery

Initial Discovery

The initial discovery of rotundone dates back to the 1960s when researchers first isolated it from the tubers of Java grass (Cyperus rotundus), which explains the origin of its name . Despite this early identification, the compound remained relatively obscure in scientific literature for approximately four decades.

Rediscovery and Wine Connection

In 2008, a breakthrough study identified rotundone as the primary compound responsible for the distinctive black pepper aroma in certain wines, particularly Shiraz (Syrah) . This discovery revolutionized understanding of wine aroma chemistry, as researchers established excellent correlations between rotundone concentration and perceived peppery character in wines . This research represented the first definitive identification of the specific molecule responsible for peppery notes in wine, filling a significant gap in aromatic compound knowledge.

Natural Occurrence

Distribution in Plant Species

Rotundone appears in a diverse range of plant materials, with particularly high concentrations in certain species:

SourceRelative ConcentrationNotes
Black/White PeppercornsVery High~10,000 times higher than in "peppery" wines
Mediterranean HerbsHighFound in rosemary, thyme, marjoram, basil, oregano
GeraniumModeratePresent in essential oil
Grape VarietiesLowDetectable in specific varieties
Aquilaria crassnaLowPresent in heartwood

As the first identified compound in peppercorns with a distinctive peppery aroma, rotundone has an exceptionally high odor activity value, estimated between 50,000-250,000, making it one of the most powerful aroma compounds discovered in this important spice .

Occurrence in Grape Varieties

Researchers have detected rotundone at concentrations above twice its odor threshold in several grape varieties:

Grape VarietyNotable Characteristics
Syrah/ShirazPrimary variety associated with rotundone
Castets (Maturana tinta)Traditional variety with detectable levels
Cot (Malbec)Important South American variety
DurasHistoric French variety
Grüner VeltlinerWhite variety with detectable levels
MondeuseAlpine variety with peppery notes
MourvèdreMediterranean variety
NoiretHybrid variety with strong peppery character
Pineau d'AunisHistoric Loire Valley variety
SchiopettinoItalian variety with distinctive spice
VespolinaNorthern Italian variety

The compound has also been identified in various alcoholic beverages beyond wine, including bourbon, tequila, rum, whiskey, and brandy .

Sensory Properties and Human Perception

Odor Thresholds and Potency

Rotundone stands among the most potent odorants identified in wine and food products. Research has established precise threshold values:

MediumOdor Threshold
Water8 ng/L
Red Wine16 ng/L

These extremely low detection thresholds place rotundone in the same category as other potent wine aroma compounds such as varietal thiols and alkyl-methoxypyrazines .

Viticultural and Enological Influences

Vineyard Factors Affecting Rotundone Levels

Research has identified several environmental and cultivation factors that influence rotundone concentrations in grapes:

FactorImpact on Rotundone Concentration
Microbial DiversityHigh rotundone zones show more complex bacterial networks
Soil CharacteristicsDistinct bacterial and fungal microbiomes correlate with rotundone zones
Vineyard Location"Terroir" significantly impacts rotundone expression
Seasonal ConditionsMarked differences observed between growing seasons

Researchers have mapped distinct "high-rotundone" and "low-rotundone" zones within single vineyards, reflecting the complex interplay of environmental and biological factors that influence the compound's formation in grapes .

Practical Management Techniques

Recent technical reviews have established practical methods for viticulturists and winemakers to manipulate rotundone concentrations:

TechniqueImplementation Approach
Viticultural ManagementTargeted cultivation practices to enhance or limit rotundone formation
Enological TechniquesProcessing methods to preserve or minimize rotundone in finished wines
Microbiome ManagementPotential for soil management to influence rotundone through microbial communities
Harvest TimingStrategic decisions on grape maturity and picking windows

Research Methods and Analytical Approaches

Detection and Quantification Techniques

The accurate measurement of rotundone presents analytical challenges due to its extremely low concentration in wines:

Analytical MethodApplication
Gas Chromatography-Mass Spectrometry (GC-MS)Primary detection and quantification method
Stable Isotope Dilution AnalysisEnhances accuracy of quantification
Sensory Panel CorrelationUsed to establish relationship between concentration and perception

These sophisticated analytical methods have been critical in establishing the relationship between rotundone concentration and sensory impact, particularly given the compound's extraordinarily low detection threshold .

Sensory Evaluation Protocols

Researchers employ specialized protocols to assess rotundone perception:

Protocol TypeResearch Application
Detection Threshold TestingOrthonasal and retronasal thresholds (140-146 ng/L)
Rejection Threshold AssessmentConsumer preference inflection points
Focus Group MethodologyQualitative understanding of consumer attitudes
Sensory Panel RatingsCorrelation of perceived intensity with chemical analysis

Future Research Directions

Genetic Basis of Anosmia

The high prevalence of specific anosmia to rotundone presents an important area for further investigation:

Research QuestionPotential Impact
Genetic Markers of AnosmiaMay help identify genetic basis of rotundone perception
Relationship to Other Anosmic ConditionsCould establish connections with perception of other compounds
Evolutionary SignificanceMay illuminate evolutionary aspects of olfactory perception

Further work in identifying the genetic basis for rotundone anosmia could enhance understanding of human olfactory genetics more broadly .

Microbiome Interactions

Emerging research on soil microbiomes suggests promising avenues for investigation:

Research AreaPotential Applications
Functional Profiling of Soil MicrobiomesMay identify specific microorganisms that influence rotundone
Metagenomic Sequencing AnalysisProvides insights into genetic diversity related to rotundone zones
Microbial Network ComplexityCould explain mechanisms behind rotundone formation in grapes

These approaches may lead to novel biological strategies for managing rotundone levels in vineyard settings through targeted microbiome interventions .

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